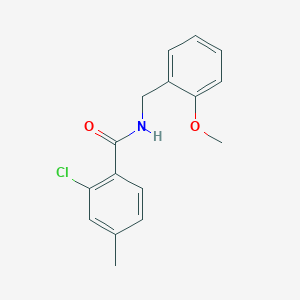

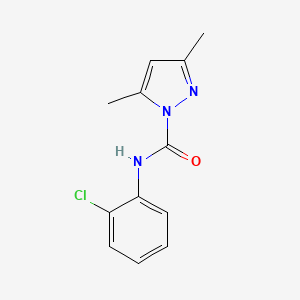

![molecular formula C17H22N2O B5887212 5,7-dimethyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5887212.png)

5,7-dimethyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,7-dimethyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one, also known as DMT, is a naturally occurring psychedelic compound found in several plants and animals. DMT has gained significant attention in the scientific community due to its potential therapeutic applications and its unique mechanism of action.

Applications De Recherche Scientifique

5,7-dimethyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been the subject of significant scientific research due to its potential therapeutic applications. Studies have shown that this compound may have antidepressant, anxiolytic, and analgesic properties. Additionally, this compound has been shown to have potential in the treatment of addiction, PTSD, and end-of-life anxiety. This compound has also been studied for its potential as a tool for spiritual exploration and personal growth.

Mécanisme D'action

5,7-dimethyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one acts on several neurotransmitter systems in the brain, including serotonin, dopamine, and norepinephrine. This compound binds to serotonin receptors, particularly the 5-HT2A receptor, which is thought to be responsible for its psychedelic effects. This compound also increases the release of dopamine and norepinephrine, which may contribute to its antidepressant and analgesic properties.

Biochemical and Physiological Effects:

This compound has a rapid onset and short duration of action, typically lasting between 15-45 minutes when smoked or injected. During this time, users may experience intense visual and auditory hallucinations, altered perception of time and space, and a sense of ego dissolution. Physiological effects may include increased heart rate and blood pressure, pupil dilation, and changes in body temperature.

Avantages Et Limitations Des Expériences En Laboratoire

5,7-dimethyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several advantages as a tool for scientific research, including its rapid onset and short duration of action, which allows for precise control over experimental conditions. Additionally, this compound is relatively non-toxic and has a low potential for abuse, making it a safer alternative to other psychedelic compounds. However, limitations of this compound research include the difficulty of obtaining the compound legally and the limited availability of research-grade this compound.

Orientations Futures

There are several future directions for 5,7-dimethyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one research, including further exploration of its therapeutic potential in the treatment of mental health disorders and addiction. Additionally, research is needed to better understand the long-term effects of this compound use and its potential for inducing spiritual experiences. Finally, more research is needed to develop safe and effective methods for administering this compound in a clinical setting.

Conclusion:

This compound is a unique and complex compound with significant potential for scientific research and therapeutic applications. While much is still unknown about its mechanism of action and long-term effects, continued research on this compound is essential for advancing our understanding of the brain and developing new treatments for mental health disorders.

Méthodes De Synthèse

5,7-dimethyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can be synthesized from various plant sources, including Mimosa hostilis, Psychotria viridis, and Acacia species. The most common method of synthesis involves extracting the compound from these plants using a solvent such as naphtha or ethanol. The extracted material is then purified using a process called recrystallization, which involves dissolving the compound in a solvent and allowing it to slowly crystallize out. This compound can also be synthesized in a laboratory setting using a variety of chemical reactions, including the Leuckart-Wallach reaction and the Eschweiler-Clarke reaction.

Propriétés

IUPAC Name |

5,7-dimethyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c1-12-6-4-5-7-13(12)14-18-8-16(2)9-19(14)11-17(3,10-18)15(16)20/h4-7,14H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPJDNKQGAAPCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2N3CC4(CN2CC(C3)(C4=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorobenzylidene)amino]-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5887142.png)

![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5887168.png)

![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5887175.png)

![2,4-dibromo-6-{2-[(2-naphthylamino)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5887177.png)

![3-{[4-(2-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5887186.png)

![methyl 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B5887190.png)

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5887195.png)

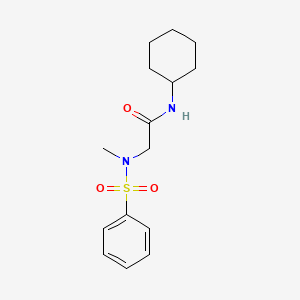

![N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5887220.png)